molecular formula C24H21F3N2O3S B2807806 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide CAS No. 898413-66-6

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2807806
CAS RN: 898413-66-6
M. Wt: 474.5
InChI Key: QPGICGIKJYERQU-UHFFFAOYSA-N
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Description

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide, also known as TTQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

  • Serendipitous Formation and Structural Elucidation : The compound 3-tosyl-1,2,3,4-tetrahydroquinazoline, closely related to N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide, was synthesized and analyzed through experimental and computational studies, providing insights into its formation process from methanolic mother liquors of Pd(LBS)·3H2O (Sanmartín-Matalobos et al., 2013).

  • Mechanistic Insights : Detailed Density Functional Theory calculations and spectroscopic monitoring were performed to understand the ring-chain tautomerism involving tetrahydroquinazoline derivatives (Portela-García et al., 2013).

Synthesis of Fluorinated Heterocycles

  • Fluorinated Heterocycles Synthesis : The synthesis of fluorinated heterocycles, which are important in pharmaceutical and agrochemical industries, was explored. This involved rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate, demonstrating the synthetic potentials of these protocols (Wu et al., 2017).

Development of Potential Antipsychotic Agents

  • Antipsychotic Agents Research : Research into heterocyclic analogues of antipsychotic agents led to the evaluation of several heterocyclic carboxamides, including tetrahydroquinoline derivatives, for their binding to dopamine and serotonin receptors (Norman et al., 1996).

Synthesis of Tetrahydroquinoline Derivatives

  • Synthesis via Pummerer-Type Reaction : A novel synthesis route for tetrahydroquinolines, utilizing intramolecular cyclization of N-aryl-N-[(phenylsulfinyl)propyl]formamides, highlighted an efficient and convenient method for their synthesis (Toda et al., 1999).

  • Catalyzed Cyclization Methods : Research explored the cationic Pd(II)-catalyzed cyclization of N-tosyl-aniline tethered allenyl aldehydes with arylboronic acids, providing an efficient process for synthesizing 3,4-cis-1,2,3,4-tetrahydroquinoline derivatives (Zhang et al., 2015).

properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O3S/c1-16-8-12-19(13-9-16)33(31,32)29-14-4-5-17-10-11-18(15-22(17)29)28-23(30)20-6-2-3-7-21(20)24(25,26)27/h2-3,6-13,15H,4-5,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGICGIKJYERQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide

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